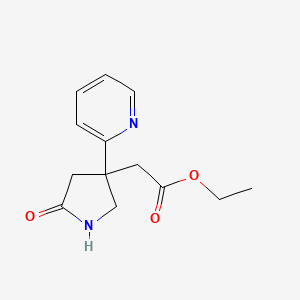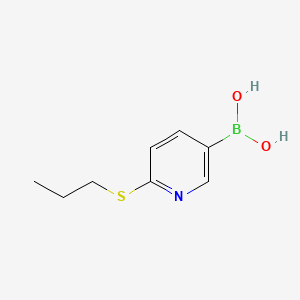
(6-(Propylthio)pyridin-3-yl)boronsäure
Übersicht
Beschreibung
(6-(Propylthio)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a propylthio group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
(6-(Propylthio)pyridin-3-yl)boronic acid has several applications in scientific research:
Wirkmechanismus
Target of Action
Similar compounds like 3-pyridinylboronic acid have been used to prepare many significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Mode of Action
Boronic acids, in general, are known to participate in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium is oxidized and forms a new Pd-C bond with an electrophilic organic group, and transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, which boronic acids participate in, is a key process in the synthesis of biologically active compounds, including pharmaceuticals .
Result of Action
Boronic acids are known to be used in the synthesis of various biologically significant compounds, including therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Action Environment
The suzuki-miyaura cross-coupling reaction, which boronic acids participate in, is known for its mild and functional group tolerant reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Propylthio)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange at the ortho position relative to a directing group, followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiboron or dialkoxyhydroborane in the presence of a palladium catalyst to introduce the boronic acid group.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds followed by borylation using iridium or rhodium catalysts.
[4+2] Cycloaddition: This method involves the cycloaddition of suitable precursors to form the pyridine ring with the boronic acid group already in place.
Industrial Production Methods: Industrial production of (6-(Propylthio)pyridin-3-yl)boronic acid typically involves scalable versions of the above synthetic routes, with a preference for methods that offer high yields, selectivity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their robustness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (6-(Propylthio)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds, respectively.
Petasis Reaction: This multicomponent reaction involves the boronic acid, an amine, and an aldehyde to form substituted amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are typical.
Petasis Reaction: Amines, aldehydes, and solvents like methanol or ethanol are used.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Chan-Lam Coupling: Amines or ethers.
Petasis Reaction: Substituted amines.
Vergleich Mit ähnlichen Verbindungen
- 3-Pyridinylboronic acid
- 4-Pyridinylboronic acid
- 2-Pyridinylboronic acid
- 6-Chloro-3-pyridinylboronic acid
Comparison: (6-(Propylthio)pyridin-3-yl)boronic acid is unique due to the presence of the propylthio group, which can influence its reactivity and selectivity in cross-coupling reactions. This compound offers distinct advantages in terms of steric and electronic effects compared to other pyridinylboronic acids, making it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
(6-propylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2S/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKGUNOWBUOIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681635 | |
| Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-97-7 | |
| Record name | Boronic acid, B-[6-(propylthio)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


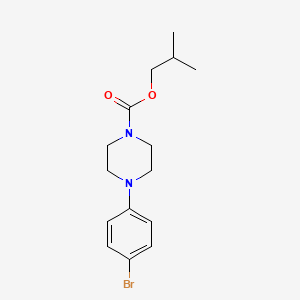
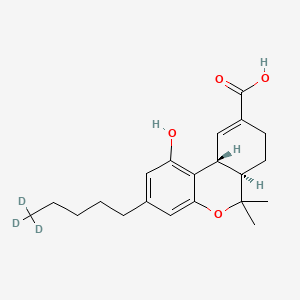
![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine](/img/structure/B596763.png)
![Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B596764.png)
![3-[(2-Methyl-1H-iMidazol-1-yl)Methyl]pyrrolidin-3-ol](/img/new.no-structure.jpg)
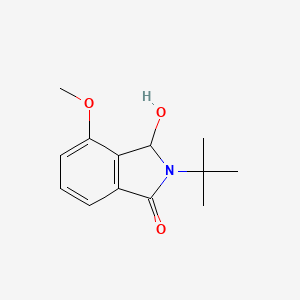
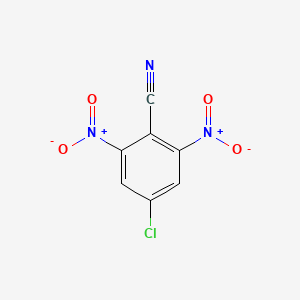

![2-Bromo-7-chlorothiazolo[5,4-c]pyridine](/img/structure/B596771.png)

